molecular formula C20H17NO7 B14949941 methyl 2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate

methyl 2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B14949941
M. Wt: 383.4 g/mol
InChI Key: TXORKZCAWZPGLH-NXVVXOECSA-N
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Description

Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of multiple functional groups, including benzoyl, methoxy, and hydroxyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may begin with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the benzoyl and methoxyphenyl groups via Friedel-Crafts acylation and etherification reactions, respectively. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects. It may also be used as a reference compound in pharmacokinetic and pharmacodynamic studies.

Industry

In industry, this compound can be utilized in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-benzoyl-2,4-dihydroxy-1-phenyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 3-benzoyl-2,4-dihydroxy-1-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 3-benzoyl-2,4-dihydroxy-1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity. The combination of benzoyl, hydroxyl, and methoxy groups in the same molecule provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H17NO7

Molecular Weight

383.4 g/mol

IUPAC Name

methyl (3E)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)-4,5-dioxopyrrolidine-2-carboxylate

InChI

InChI=1S/C20H17NO7/c1-27-14-10-8-13(9-11-14)21-18(24)17(23)15(20(21,26)19(25)28-2)16(22)12-6-4-3-5-7-12/h3-11,22,26H,1-2H3/b16-15-

InChI Key

TXORKZCAWZPGLH-NXVVXOECSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(\C3=CC=CC=C3)/O)/C2(C(=O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O

Origin of Product

United States

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